Product packaging for 2-(2-Chloroethyl)benzoic acid(Cat. No.:CAS No. 855471-45-3)

2-(2-Chloroethyl)benzoic acid

Cat. No.: B14190882
CAS No.: 855471-45-3
M. Wt: 184.62 g/mol
InChI Key: GKDPIOPZKBHRIP-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)benzoic acid is a benzoic acid derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a carboxylic acid and a chloroethyl side chain, allows it to be a precursor for various heterocyclic systems and more complex molecules. Researchers utilize this compound in the synthesis of novel chemical entities, such as urea derivatives, for biological evaluation. For instance, structurally related [(2-chloroethyl)ureido] benzoic acid derivatives have been synthesized and investigated for their potential as antineoplastic agents . The reactive chloromethyl group in analogous compounds, like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, is also exploited in pharmaceutical development, particularly in the formulation studies of potential analgesic and anti-inflammatory drugs . As a standard practice, the compound should be handled as a stable solid under recommended storage conditions. It is typically stored at ambient temperatures, though for long-term stability, refrigeration is advised; it should also be protected from light and moisture to preserve integrity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B14190882 2-(2-Chloroethyl)benzoic acid CAS No. 855471-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855471-45-3

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-(2-chloroethyl)benzoic acid

InChI

InChI=1S/C9H9ClO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

GKDPIOPZKBHRIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCl)C(=O)O

Origin of Product

United States

Elucidating Chemical Reactivity and Transformation Pathways of 2 2 Chloroethyl Benzoic Acid

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The chloroethyl group provides a reactive electrophilic center at the carbon atom bonded to the chlorine. This site is susceptible to attack by various nucleophiles, leading to both intramolecular and intermolecular substitution products.

Intramolecular Cyclization Reactions (e.g., formation of heterocycles, isochromanone derivatives)

The proximate arrangement of the carboxylic acid and the chloroethyl group facilitates intramolecular cyclization, a key reaction pathway for forming heterocyclic structures. This process is particularly significant for the synthesis of isochromanone derivatives.

The cyclization of 2-(2-chloroethyl)benzoic acid and related compounds predominantly follows an ionic mechanistic pathway. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion in an intramolecular SN2 reaction. This type of reaction is a form of intramolecular acylation. masterorganicchemistry.com

The formation of a six-membered ring, such as in isochromanone, is generally favored in intramolecular Friedel-Crafts type reactions over five- or seven-membered rings. masterorganicchemistry.com While radical cyclizations are known, particularly for cyclopropane (B1198618) derivatives initiated by reagents like AIBN, the cyclization of haloalkyl benzoic acids to form lactones is typically achieved through ionic pathways under basic or acidic conditions. google.comcolab.ws The reaction proceeds via a 6-exo-tet cyclization, adhering to Baldwin's rules for ring closure.

A significant application of the intramolecular cyclization of this compound precursors is the synthesis of 3-isochromanone (B1583819). While the direct cyclization of this compound itself is less documented, the analogous ring closure of 2-chloromethylphenylacetic acid is a well-established method for producing 3-isochromanone. google.comgoogle.com This transformation is typically accomplished by treatment with a base, such as potassium bicarbonate or potassium hydroxide, in a suitable solvent. google.comchemicalbook.com The base facilitates the formation of the carboxylate nucleophile, which then attacks the benzylic carbon, leading to ring closure and the formation of the lactone. google.com This process underscores the utility of ortho-haloalkylaryl carboxylic acids as precursors for valuable heterocyclic systems like isochromanones. googleapis.com

Table 1: Intramolecular Cyclization of a Related Precursor to 3-Isochromanone

Starting MaterialReagent(s)ProductReference(s)
2-Chloromethylphenylacetic acidPotassium Bicarbonate (KHCO₃)3-Isochromanone google.comgoogle.com
2-Bromomethylphenylacetic acidPotassium Hydroxide (KOH) in ethanol3-Isochromanone google.comchemicalbook.com
Mechanistic Pathways of Cyclization (e.g., ionic, radical, endo/exo selectivity)

Intermolecular Substitution by Diverse Nucleophiles (e.g., amines, alcohols)

The chloroethyl group of this compound is also susceptible to attack by external nucleophiles. The chlorine atom can be displaced by a variety of nucleophiles, such as amines and alcohols, in standard nucleophilic substitution reactions. uou.ac.in These reactions lead to the formation of a wide range of derivatives where the chlorine is replaced by a new functional group, demonstrating the compound's role as a versatile synthetic building block.

Table 2: Representative Intermolecular Nucleophilic Substitution Reactions

NucleophileProduct ClassGeneral Reaction Scheme
Amine (R-NH₂)2-(2-Aminoethyl)benzoic acid derivatives
Alcohol (R-OH) / Alkoxide (R-O⁻)2-(2-Alkoxyethyl)benzoic acid derivatives

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is the other major site of reactivity in the molecule, primarily undergoing reactions typical of this functional group, such as esterification.

Esterification Reactions

The carboxylic acid moiety of this compound can be converted into an ester through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org This method is most effective for producing simple alkyl esters like methyl or ethyl esters. libretexts.org

Alternatively, the carboxylic acid can be activated to facilitate esterification. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the more reactive acyl chloride. libretexts.org This intermediate readily reacts with alcohols to form the corresponding ester. This two-step process is often used for more complex or sensitive alcohol substrates. The synthesis of various benzoic acid esters, including those with chloroethyl side chains, has been documented, highlighting the feasibility of these transformations. researchgate.nettubitak.gov.tr

Table 3: Common Esterification Methods

MethodReagentsIntermediate (if any)ProductReference(s)
Fischer EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)NoneThis compound R-ester libretexts.org
Acyl Chloride Formation1. Thionyl Chloride (SOCl₂) 2. Alcohol (R-OH)Acyl ChlorideThis compound R-ester libretexts.org

Conversion to Acyl Halides (e.g., to 4-Bromo-2-(2-chloroethyl)benzoyl chloride)

The conversion of carboxylic acids into acyl halides is a fundamental transformation in organic synthesis, as it activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. This compound can be readily converted to its corresponding acyl chloride, 2-(2-chloroethyl)benzoyl chloride, using standard halogenating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). orgoreview.com The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which then collapses to the acyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl). orgoreview.com Often, a weak base like pyridine (B92270) is added to neutralize the HCl byproduct. orgoreview.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acyl bromide. orgoreview.com

A more complex derivative, such as 4-Bromo-2-(2-chloroethyl)benzoyl chloride , would require a multi-step synthesis. A plausible pathway involves the initial bromination of the benzene (B151609) ring of this compound, followed by the conversion of the carboxylic acid group to the acyl chloride. The electrophilic bromination would yield 4-bromo-2-(2-chloroethyl)benzoic acid, which can then be treated with a chlorinating agent like thionyl chloride to furnish the final product. A closely related compound, 4-bromo-2-(chloromethyl)benzoyl chloride, is documented with the molecular formula C₈H₅BrCl₂O. nih.gov

Table 1: Common Reagents for Acyl Halide Synthesis from Carboxylic Acids

Reagent Formula Byproducts Notes
Thionyl Chloride SOCl₂ SO₂, HCl Commonly used for acyl chlorides; reaction can be catalyzed by DMF. prepchem.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Milder conditions than SOCl₂; useful for sensitive substrates. orgoreview.comprepchem.com
Phosphorus Tribromide PBr₃ H₃PO₃ Standard reagent for converting carboxylic acids to acyl bromides. orgoreview.com
Phosphorus Pentachloride PCl₅ POCl₃, HCl A strong chlorinating agent for less reactive acids.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commsu.edu The reactivity of the ring and the position of the incoming electrophile are governed by the two substituents already present: the carboxylic acid (-COOH) and the 2-chloroethyl (-CH₂CH₂Cl) group.

Directing Effects of Substituents:

The carboxylic acid group is an electron-withdrawing group and is strongly deactivating, meaning it makes the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta position (C5). msu.edulibretexts.org

The 2-chloroethyl group is an alkyl group, which is typically activating and directs incoming electrophiles to the ortho and para positions (C3 and C6 for ortho, C4 for para). However, the presence of the electronegative chlorine atom on the ethyl chain slightly diminishes its activating character through an inductive effect.

The regiochemical outcome of an EAS reaction on this compound depends on the competition between these directing effects. The positions ortho to the chloroethyl group (C3, C6) are meta and ortho to the carboxylic acid, respectively. The position para to the chloroethyl group (C4) is meta to the carboxylic acid. Given that the carboxyl group strongly deactivates the positions ortho to it, substitution is most likely to occur at positions directed by the alkyl group, particularly the less sterically hindered C4 position, which is also a meta position relative to the deactivating carboxyl group.

The formation of 4-Bromo-2-(2-chloroethyl)benzoyl chloride , as discussed previously, serves as a practical example of this principle, where bromination occurs at the C4 position, para to the chloroethyl group and meta to the carboxyl group.

Oxidation and Reduction Chemistry of the Chemical Compound and its Derivatives

The presence of both a carboxylic acid and an alkyl side chain allows for a rich oxidation and reduction chemistry.

The alkyl side chain of aromatic compounds can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains attached to a benzene ring to a carboxylic acid, provided there is at least one hydrogen on the benzylic carbon. libretexts.org Applying such harsh conditions to this compound would likely result in cleavage of the ethyl group to form a dicarboxylic acid.

However, more selective oxidation is achievable. Research on related compounds, such as 4-(2'-haloethyl)benzoic acids, using cytochrome P450 enzymes demonstrates that specific transformations are possible. rcsb.org In a study involving the enzyme CYP199A4, the oxidation of 4-(2'-haloethyl)benzoic acids did not lead to the formation of a carboxylic acid but instead yielded α-hydroxylation and desaturation metabolites as the primary products. rcsb.org The α-hydroxylation product was the major metabolite, indicating a preference for oxidation at the carbon adjacent to the benzene ring. rcsb.org This suggests that under controlled enzymatic or chemical conditions, this compound could be selectively oxidized to 2-(1-hydroxy-2-chloroethyl)benzoic acid.

The carboxylic acid group is generally resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. uou.ac.in While sodium borohydride (B1222165) (NaBH₄) alone is typically not strong enough to reduce carboxylic acids, more potent reagents like lithium aluminum hydride (LiAlH₄) are effective. uou.ac.in The reaction of this compound with LiAlH₄ in an appropriate solvent like THF, followed by an aqueous workup, would yield [2-(2-chloroethyl)phenyl]methanol .

Alternative methods for reducing benzoic acids have also been developed. For instance, a combination of sodium borohydride and bromine (NaBH₄–Br₂) in THF has been shown to reduce various substituted benzoic acids to their corresponding benzyl (B1604629) alcohols in good yields. sci-hub.se Another solvent-free method uses NaBH₄ promoted by 2,4,6-trichloro-1,3,5-triazine (TCT) to achieve the reduction. rsc.org

Table 2: Selected Reducing Agents for Converting Benzoic Acids to Benzyl Alcohols

Reagent System Conditions Yield (for Benzoic Acid) Reference
Lithium Aluminum Hydride (LiAlH₄) Ether or THF solvent, followed by H₃O⁺ workup High uou.ac.in
Sodium Borohydride (NaBH₄) / Bromine (Br₂) THF, reflux 90.1% sci-hub.se
Sodium Borohydride (NaBH₄) / TCT Solvent-free, grinding 90% rsc.org
Borane (BH₃) THF High sci-hub.se

Mechanistic Investigations of Reactions Involving 2 2 Chloroethyl Benzoic Acid and Analogues

Delving into Nucleophilic Substitution Mechanisms (SN1/SN2 at benzylic/chloroethyl positions)

The chloroethyl group of 2-(2-chloroethyl)benzoic acid and its analogues is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile replaces the chlorine atom, which acts as a leaving group. masterorganicchemistry.comyoutube.com The mechanism of this substitution can proceed through two primary pathways: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular). savemyexams.com

The choice between the SN1 and SN2 pathway is primarily dictated by the structure of the substrate, specifically the carbon atom bonded to the leaving group. pressbooks.pub In this compound, the chlorine is attached to a primary carbon. Primary halogenoalkanes strongly favor the SN2 mechanism. savemyexams.com This preference is due to the relative instability of the primary carbocation that would need to form in an SN1 reaction and the minimal steric hindrance around the primary carbon, which allows for the nucleophile's approach. masterorganicchemistry.comsavemyexams.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-chlorine bond breaks. libretexts.org This "backside attack" leads to an inversion of stereochemical configuration if the carbon is a chiral center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a bimolecular reaction. savemyexams.comlibretexts.org

In contrast, the SN1 mechanism is a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org The second step is the rapid attack of the nucleophile on the carbocation. youtube.com Because the carbocation is planar, the nucleophile can attack from either side, leading to a mixture of stereoisomers (racemization) if the carbon is chiral. libretexts.org The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.comsavemyexams.com Given that this compound contains a primary alkyl halide, the formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway unlikely under typical conditions. masterorganicchemistry.comsavemyexams.com

Studies on analogous compounds, such as methyl 4-(2-chloroethyl)benzoate and 2-((2-chloroethoxy)carbonyl)benzoic acid, confirm that the chloroethyl group readily participates in SN2 reactions with various nucleophiles like amines, thiols, or azides. vulcanchem.com

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

Feature SN1 Mechanism SN2 Mechanism
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Molecularity Unimolecular savemyexams.com Bimolecular savemyexams.com
Mechanism Two steps, involves a carbocation intermediate pressbooks.publibretexts.org One concerted step, involves a transition state youtube.comlibretexts.org
Substrate Preference Tertiary > Secondary >> Primary savemyexams.compressbooks.pub Primary > Secondary >> Tertiary savemyexams.compressbooks.pub
Stereochemistry Racemization (mixture of inversion and retention) libretexts.org Inversion of configuration
Nucleophile Weak nucleophiles are effective pressbooks.pub Strong nucleophiles are required pressbooks.pub

Regioselectivity and Stereoselectivity in Related Ring-Opening Reactions

The structure of this compound, with a nucleophilic carboxyl group and an electrophilic chloroethyl side chain in ortho positions, is ideal for intramolecular reactions, specifically cyclization. This process, which can be viewed as an intramolecular nucleophilic substitution, leads to the formation of a heterocyclic ring. The key mechanistic questions in such cyclizations are regioselectivity (which ring size is formed) and stereoselectivity (the 3D arrangement of the product).

Regioselectivity: In the case of this compound, the carboxylate anion can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom. This intramolecular SN2 reaction results in the formation of a six-membered ring, yielding 3,4-dihydro-1H-isochromen-1-one. This is an example of 6-exo-tet cyclization, which is generally favored. The regioselectivity of cyclization reactions can be highly dependent on reaction conditions. mdpi.com For instance, in related systems, the choice between different cyclization pathways (e.g., exo vs. endo) can be controlled by the choice of solvent. Protic solvents may favor one pathway, while aprotic solvents favor another. mdpi.com

Stereoselectivity: The stereochemical outcome of the cyclization is dictated by the mechanism. Since the intramolecular reaction is an SN2 process, it proceeds with a backside attack. If the carbon atom being attacked were a chiral center, this would result in a specific, inverted stereochemistry in the product. In the case of this compound itself, the electrophilic carbon is not chiral. However, in analogues with substitution on the ethyl chain, the stereospecificity of the SN2 reaction would be critical in determining the final product's stereochemistry.

Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving this compound and its analogues. They can influence reaction rates and, more importantly, the selectivity between competing pathways, such as intermolecular substitution versus intramolecular cyclization, or different regiochemical outcomes. mdpi.com

Catalysts:

Base Catalysis: The intramolecular cyclization of this compound is typically promoted by a base. The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion is a much stronger nucleophile than the neutral carboxylic acid, significantly accelerating the rate of the intramolecular SN2 reaction. The choice of base can also influence selectivity in related systems, for example, determining O-cyclization versus N-cyclization in olefinic carbamates. mdpi.com

Lewis Acid Catalysis: Lewis acids can also catalyze reactions at the chloroethyl group. A Lewis acid can coordinate to the chlorine atom, making it a better leaving group and thus activating the substrate for nucleophilic attack. wikipedia.org In related Friedel-Crafts reactions involving similar substrates, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and titanium tetrachloride (TiCl₄) are commonly used as catalysts. researchgate.net The choice of Lewis acid can tune the selectivity of reactions, as seen in the reactions of cyclopropanes with 2-naphthols, where Bi(OTf)₃ and Sc(OTf)₃ lead to different products. nih.gov

Reaction Conditions:

Solvent: The solvent can have a profound effect on the reaction pathway. For nucleophilic substitutions, polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SN2 reactions. In cyclization reactions of related aniline (B41778) derivatives, a switch from a protic solvent (like ethanol) to an aprotic solvent (like acetonitrile) was shown to completely change the regioselectivity from exo to endo cyclization. mdpi.com

Temperature: Reaction temperature can influence the competition between kinetic and thermodynamic control. For example, in the iodolactonization of certain olefinic acids, the kinetically controlled product is formed on a short time scale, while the thermodynamically more stable product is formed upon longer reaction times or at higher temperatures. mdpi.com

Radical-Mediated Transformations

Beyond ionic pathways, this compound can potentially undergo radical-mediated transformations. These reactions involve intermediates with unpaired electrons (radicals) and often proceed via a chain reaction mechanism. The generation of radicals typically requires an initiator, such as UV light or a chemical radical initiator.

For example, the chlorination of the methyl group in 2-(chloromethyl)benzoic acid's synthesis is known to proceed via a free-radical mechanism. In a similar vein, reactions involving the chloroethyl side chain of this compound could be initiated. Furthermore, studies on the degradation of benzoic acid and p-chlorobenzoic acid in a UV/chlorine system show that reactions with radicals like •OH, •ClO, and •Cl proceed through pathways such as hydrogen abstraction from the aromatic ring or addition to the ring. nih.gov For this compound, a radical initiator could potentially lead to hydrogen abstraction from the ethyl chain, forming a carbon-centered radical that could then undergo further reactions like dimerization or reaction with other species.

A specific type of radical pathway is the Single Electron Transfer (SET) mechanism. iupac.org This process is defined by the transfer of a single electron from one chemical species to another, typically from a nucleophile to a substrate, to form a radical anion and a radical cation. iupac.orgyoutube.com

The SET mechanism can be an alternative to the traditional SN2 pathway for nucleophilic substitution. In a SET process involving an alkyl halide, an electron is transferred from the nucleophile to the substrate. This generates a radical anion, which then fragments, losing the halide ion to form a carbon-centered radical. This radical can then combine with the nucleophile radical to form the final product.

While direct evidence for SET mechanisms in reactions of this compound is not prominent, it is a plausible pathway under certain conditions, particularly with strong electron-donating nucleophiles or under photoredox catalysis. For example, Mn(OAc)₃-mediated reactions of olefins with carboxylic acids are proposed to involve a SET mechanism. nih.gov Similarly, the TiO₂ photosensitized oxidation of substituted benzyl (B1604629) alcohols to benzaldehydes is suggested to proceed via SET. rsc.org These examples show that radical pathways initiated by single electron transfer are relevant for structurally related molecules.

Acid- and Base-Catalyzed Reaction Mechanisms

Acid and base catalysis are fundamental to many transformations of this compound, influencing both the carboxylic acid and the chloroethyl functional groups.

Base Catalysis: As mentioned previously, bases are crucial for promoting the intramolecular cyclization to form 3,4-dihydro-1H-isochromen-1-one. By deprotonating the carboxylic acid, the nucleophilicity of the oxygen is greatly enhanced, facilitating the intramolecular SN2 attack. libretexts.org Bases can also mediate elimination reactions (E2), where the chloroethyl group undergoes dehydrochlorination to form an ortho-vinylbenzoic acid, although this is generally less favored than intramolecular substitution for this specific substrate. In related systems, base-mediated dehydrochlorination is a key step in forming reactive intermediates like exocyclic enol ethers from 2-chloromethyl-substituted morpholines. acs.org

Acid Catalysis: Acid catalysis typically involves the activation of a functional group by protonation. For this compound, an acid catalyst can protonate the carbonyl oxygen of the carboxylic acid group. This makes the carbonyl carbon more electrophilic and susceptible to attack by an external nucleophile, such as an alcohol, leading to esterification. This is a common method for synthesizing esters from carboxylic acids.

A notable aspect is the potential for intramolecular catalysis. The ortho-positioning of the carboxylic acid and the chloroethyl group can lead to rate enhancements compared to an equivalent intermolecular reaction. The proximity of the internal nucleophile (the carboxyl group) means its "effective concentration" at the reaction site is very high, accelerating the reaction. libretexts.org This is analogous to the rapid hydrolysis of aspirin, where the neighboring carboxyl group acts as an intramolecular catalyst. libretexts.org

Both Brønsted and Lewis acids can be employed to catalyze reactions involving this compound, each operating through a distinct mechanism.

Brønsted Acid Catalysis: A Brønsted acid is a proton donor. acs.org In the context of this compound, a strong Brønsted acid like sulfuric acid or p-toluenesulfonic acid can catalyze esterification by protonating the carbonyl oxygen. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like an alcohol. acs.org The ability of a Brønsted acid to activate a substrate is often directly related to its acidity; more acidic catalysts generally lead to higher reaction rates. acs.org Brønsted acids are known to be effective catalysts for a wide range of reactions, including ring-opening of epoxides and various functionalizations of indole (B1671886) derivatives. rsc.orgbeilstein-journals.org

Lewis Acid Catalysis: A Lewis acid is an electron-pair acceptor. wikipedia.org Lewis acids, often based on metals like aluminum, boron, or titanium, catalyze reactions by binding to a Lewis basic site on the substrate, such as an oxygen or halogen atom. wikipedia.org For this compound, a Lewis acid like AlCl₃ could coordinate with one of the lone pairs on the chlorine atom. This coordination polarizes the C-Cl bond and makes the chloride a better leaving group, thereby activating the substrate towards nucleophilic substitution (an SN1-like or SN2-like pathway). wikipedia.org Alternatively, the Lewis acid could coordinate to the carbonyl oxygen, activating the carboxylic acid group for reactions, similar to the effect of a Brønsted acid. wikipedia.org Lewis acids are widely used to promote reactions such as Friedel-Crafts alkylations and cycloadditions. wikipedia.orgresearchgate.net

Theoretical and Computational Chemistry Studies on 2 2 Chloroethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the properties of organic molecules. researchgate.netdntb.gov.ua A DFT study of 2-(2-Chloroethyl)benzoic acid would typically be initiated using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a high level of theoretical accuracy. researchgate.netnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. intelcentru.ro For this compound, this involves finding the conformation with the lowest energy. The flexibility of the chloroethyl side chain and the orientation of the carboxylic acid group relative to the benzene (B151609) ring mean that several local energy minima, or conformers, may exist.

Conformational analysis would systematically explore the potential energy surface by rotating the key dihedral angles, such as the C-C bond connecting the ethyl group to the ring and the C-C bond of the ethyl chain itself. This analysis identifies the most stable conformer and the energy barriers between different conformations. tau.ac.il For similar molecules, it has been shown that the interplay of steric hindrance and intramolecular interactions, such as weak hydrogen bonds, dictates the preferred geometry. creighton.edu The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would be determined and can be compared with experimental data if available.

Table 1: Representative Optimized Geometrical Parameters for a Benzoic Acid Derivative (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41--
C-C (side chain)1.51 - 1.54--
C-Cl~1.80--
C-C-O (carboxyl)-~115 - 124-
O-C-O (carboxyl)-~122-
C-C-C-Cl--Variable (Defines conformation)

Note: This table is illustrative, based on typical values for similar organic molecules. A specific computational study on this compound would provide precise values.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and a greater ease of charge transfer within the molecule. For aromatic carboxylic acids, the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is often a π*-antibonding orbital.

Mulliken Charge Analysis: This analysis partitions the total electron density of the molecule among its constituent atoms, providing an estimation of partial atomic charges. researchgate.netchemrxiv.org These charges are useful for understanding the electrostatic potential of the molecule and identifying sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen atoms of the carboxyl group and the chlorine atom are expected to carry negative partial charges, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbon and the carbon atom attached to the chlorine are expected to be electropositive. nih.govresearchgate.netactascientific.com

Table 2: Illustrative Electronic Properties and Mulliken Charges

PropertyValue (Illustrative)AtomMulliken Charge (e) (Illustrative)
HOMO Energy-6.5 eVCarbonyl Carbon+0.5 to +0.8
LUMO Energy-1.5 eVCarbonyl Oxygen-0.5 to -0.7
HOMO-LUMO Gap5.0 eVChlorine-0.1 to -0.3
Dipole Moment2.5 - 3.5 DCarboxyl Hydrogen+0.4 to +0.5

Note: These values are representative examples based on studies of similar molecules. actascientific.com Actual values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of bonding and orbital interactions than Mulliken analysis. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. nih.govuni-muenchen.de A key feature of NBO analysis is the study of "hyperconjugative" or "delocalization" interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Mulliken Charge Analysis)

Reaction Pathway Elucidation and Energy Profiles

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur along a reaction coordinate. acs.org

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants to products. oup.com DFT calculations can be used to locate and characterize the geometry of the transition state. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Once the transition state is identified, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This value is critical for predicting the rate of the reaction. Further thermodynamic parameters, such as the enthalpy and Gibbs free energy of activation, can also be computed, providing a more complete picture of the reaction kinetics. oup.com For example, in a nucleophilic substitution reaction involving the chloroethyl group, computational methods could model the approach of the nucleophile and the breaking of the C-Cl bond, characterizing the associated transition state and energy barrier. dnu.dp.ua

Many reactions involving multifunctional molecules like this compound can potentially yield different products, a phenomenon known as regioselectivity. Computational chemistry can predict the most likely outcome by comparing the activation energies for the different possible reaction pathways. acs.org The pathway with the lowest activation energy barrier will be the most kinetically favorable and will correspond to the major product. nih.govresearchgate.net

For instance, in reactions involving the aromatic ring, such as electrophilic substitution, calculations could compare the energy profiles for substitution at the different available positions on the ring. The electronic effects of the existing carboxylic acid and chloroethyl substituents would be computationally modeled to predict the most favorable position for the incoming electrophile. vulcanchem.comacs.org Similarly, for reactions involving the two reactive sites (the carboxylic acid and the chloroethyl group), DFT could be used to determine which site is more likely to react under specific conditions by comparing the activation barriers for each pathway. nih.gov

Transition State Characterization and Activation Parameters

Quantum Chemical Descriptors and Reactivity Indices

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of molecular descriptors that offer insights into the structure, stability, and reactivity of a chemical compound. intelcentru.rorsc.org These descriptors, often termed quantum chemical descriptors or global reactivity descriptors, are derived from the electronic structure of the molecule and are crucial for predicting its behavior in chemical reactions.

Key among these descriptors are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). intelcentru.roresearchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. actascientific.com

From these frontier orbital energies, several other reactivity indices can be derived, including chemical potential (μ), chemical hardness (η), and global softness (S). actascientific.com

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. actascientific.com

Chemical Hardness (η): This property quantifies the resistance of a molecule to a change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. actascientific.com Hard molecules have a large energy gap, while soft molecules have a small one.

Global Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and describes the capacity of a molecule to accept electrons. actascientific.com

These descriptors are fundamental in the application of conceptual DFT to predict and rationalize the outcomes of chemical reactions. nih.gov

Electrophilicity and Nucleophilicity Indices

Building upon the fundamental quantum chemical descriptors, the concepts of electrophilicity and nucleophilicity can be quantified to predict how a molecule will behave in polar reactions. These indices are invaluable for understanding reaction mechanisms and even for predicting properties like toxicity. nih.govresearchgate.net

The global electrophilicity index (ω) is a widely used descriptor that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is defined using the chemical potential (μ) and chemical hardness (η) as follows:

ω = μ² / (2η) actascientific.com

A high electrophilicity index indicates a good electrophile, meaning the molecule has a high propensity to accept electrons. This index has been shown to be a reliable descriptor for assessing the chemical reactivity and potential toxicity of various compounds, as electrophilic molecules can interact with biological nucleophiles. researchgate.net

Conversely, nucleophilicity refers to the ability of a species to donate electrons. While there are several ways to quantify this property, it is often considered in relation to electrophilicity. A low electrophilicity index and a high HOMO energy are generally characteristic of a good nucleophile. The Fukui function is another tool used to identify the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

While specific computational studies detailing the full set of quantum chemical descriptors for this compound are not available in the cited literature, the table below provides an illustrative example of such data from a DFT/B3LYP study on a related compound, 4-(carboxyamino)-benzoic acid. actascientific.com A similar computational analysis would be necessary to determine the precise values for this compound.

Table 1. Example of Calculated Quantum Molecular Descriptors for a Benzoic Acid Derivative (4-(carboxyamino)-benzoic acid) This table is for illustrative purposes and shows the type of data obtained from DFT calculations on a related molecule. actascientific.com

Table 2. List of Compounds Mentioned

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-(2-Chloroethyl)benzoic acid provide distinct signals for each chemically unique hydrogen and carbon atom, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values confirm the presence of the 1,2-disubstituted benzene (B151609) ring, the carboxylic acid group, and the 2-chloroethyl side chain.

In the ¹H NMR spectrum, the carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature. The aromatic protons on the disubstituted ring would appear in the range of 7.2-8.1 ppm, with their exact shifts and splitting patterns being complex due to ortho-disubstitution. The chloroethyl side chain protons would present as two distinct signals, each a triplet, due to coupling with the adjacent CH₂ group (a triplet-of-triplets pattern). Based on data for methyl 4-(2-chloroethyl)benzoate, the -CH₂-Cl protons would be further downfield (around 3.7-4.3 ppm) than the -Ar-CH₂- protons due to the electron-withdrawing effect of the chlorine atom.

The ¹³C NMR spectrum provides complementary information. The carboxylic acid carbon is typically found in the 165-175 ppm region. rsc.orgoregonstate.edu The aromatic carbons would resonate between 125-145 ppm, with the carbon attached to the carboxyl group (C1) and the carbon attached to the ethyl group (C2) being distinct from the others. The two carbons of the ethyl chain would appear in the aliphatic region, with the carbon bonded to chlorine (CH₂Cl) expected around 40-45 ppm and the benzylic carbon (ArCH₂) at a slightly higher field (less deshielded).

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Predicted Shift (ppm) Multiplicity Source / Analog
-COOH > 10 broad singlet General for benzoic acids chemicalbook.com
Aromatic-H 7.2 - 8.1 multiplet 2-chlorobenzoic acid chemicalbook.com
-CH₂-Cl ~3.7 - 4.3 triplet Methyl 4-(2-chloroethyl)benzoate

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Predicted Shift (ppm) Source / Analog
-COOH 165 - 175 2-chlorobenzoic acid rsc.org
Aromatic C (substituted) 130 - 145 2-chlorobenzoic acid rsc.org
Aromatic C-H 125 - 135 2-chlorobenzoic acid rsc.org
-CH₂-Cl ~40 - 45 General alkyl halides

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light primarily excites electrons in the π-system of the benzene ring. up.ac.za Aromatic compounds like benzene typically show two primary absorption bands (E1 and E2) and a weaker, fine-structured band (B-band) arising from π → π* transitions. uobabylon.edu.iquzh.ch

The substitution of the benzene ring with a carboxyl group (-COOH) and a chloroethyl group (-CH₂CH₂Cl) modifies these transitions. The carboxyl group, acting as a chromophore, causes a bathochromic (red) shift of the primary and secondary absorption bands to longer wavelengths compared to unsubstituted benzene. up.ac.za The addition of the chloroethyl group is expected to have a minor effect. The UV spectrum of benzoic acid in solution typically shows a strong absorption band around 230 nm and a weaker band near 270-280 nm. up.ac.za It is expected that this compound would exhibit a similar absorption profile, with transitions characteristic of a substituted benzene chromophore.

Mass Spectrometry (e.g., HRMS, LC-MS) for Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₉H₉ClO₂), the calculated molecular weight is approximately 184.62 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak [M]⁺ at m/z 184 (with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to form the [M-17]⁺ ion (m/z 167) and the loss of the entire carboxyl group as COOH to form the [M-45]⁺ ion. docbrown.inforesearchgate.net A prominent peak corresponding to the benzoyl cation, [C₆H₄C(O)]⁺, is also highly likely. The chloroethyl side chain can undergo fragmentation through the loss of HCl (m/z 148) or cleavage of the C-C bond, leading to further characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, single-crystal X-ray crystallography gives definitive, three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

There is no publicly available crystal structure for this compound itself. However, the structure of its isomer, 4-(2-Chloroethyl)benzoic acid, has been determined at a resolution of 1.66 Å when co-crystallized with the protein CYP199A4. rcsb.org For small organic molecules like substituted benzoic acids, a common and highly stable structural motif is the formation of a centrosymmetric dimer in the solid state. nih.gov This occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. It is highly probable that this compound would adopt a similar dimeric structure, a feature that has been confirmed for many other ortho-substituted benzoic acids. Such an analysis would precisely define the conformation of the chloroethyl side chain relative to the plane of the aromatic ring.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

In the solid state, substituted benzoic acids commonly exhibit well-defined packing arrangements governed by a variety of intermolecular forces. For this compound, it is anticipated that the crystal structure would be significantly influenced by the formation of strong hydrogen bonds and other weaker interactions.

Hydrogen Bonding: The most prominent interaction expected in the crystal lattice of this compound is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This O—H···O interaction is a characteristic and highly stable motif for nearly all benzoic acids, creating a recognizable R²₂(8) graph-set notation.

Other Potential Interactions: Beyond the primary carboxylic acid dimer formation, the crystal packing would be further stabilized by a network of weaker interactions. The presence of the chloroethyl group and the aromatic ring allows for:

C-H···O Interactions: Hydrogen atoms from the ethyl chain or the benzene ring could form weak hydrogen bonds with the carbonyl oxygen of neighboring molecules.

Halogen Interactions: The chlorine atom could participate in C-Cl···π or other halogen-related interactions, further influencing the molecular packing.

π-π Stacking: Depending on the orientation of the molecules, offset π-π stacking interactions between the benzene rings of neighboring dimers could also play a role in the crystal structure.

Analysis of related structures, such as other ortho-substituted benzoic acids, indicates that these weaker forces dictate the higher-order supramolecular assembly beyond the initial dimer formation.

Dihedral Angle Analysis

The conformation of this compound is largely defined by two key dihedral angles, which would be precisely determined through single-crystal X-ray diffraction.

Carboxylic Acid-Ring Dihedral Angle (C2-C1-C(O)-O): This angle describes the twist of the carboxylic acid group relative to the plane of the benzene ring. In many ortho-substituted benzoic acids, steric hindrance between the ortho substituent and the carboxylic acid group forces the latter to rotate out of the benzene ring's plane. For this compound, the flexible ethyl chain might allow for a conformation that minimizes this steric strain, but a non-planar arrangement is highly probable. Computational studies on similar molecules like 2-chlorobenzoic acid show significant out-of-plane rotation.

Ethyl Side Chain Torsion Angles: The conformation of the 2-chloroethyl side chain itself is described by the C1-C2-Cα-Cβ and C2-Cα-Cβ-Cl torsion angles. These angles determine the orientation of the chloroethyl group relative to the aromatic ring and would likely adopt a staggered conformation to minimize steric repulsion.

The precise values of these dihedral angles are critical for understanding the molecule's three-dimensional shape and how it influences crystal packing and potential biological activity.

Applications of 2 2 Chloroethyl Benzoic Acid As a Versatile Synthetic Intermediate in Organic Synthesis

Precursor to Heterocyclic Compounds

The reactivity of 2-(2-chloroethyl)benzoic acid makes it an excellent starting material for the construction of various heterocyclic ring systems. These structures are integral components of many biologically active compounds and functional materials.

Isochromanone Derivatives:

One of the notable applications of this compound is in the synthesis of isochroman-1-one (B1199216) and its derivatives. Isochromanones are a class of lactones that form the core structure of several natural products and pharmacologically active molecules. The synthesis can be achieved through intramolecular cyclization. For instance, the reaction of 2-(chloromethyl)phenylacetic acid, a related compound, can lead to the formation of 3-isochromanone (B1583819) through ring closure with a base like potassium bicarbonate. google.com Similarly, 2-(hydroxymethyl)phenylacetic acid compounds can undergo intramolecular cyclization in the presence of an acid to produce 3-isochromanone. googleapis.com

Benzoxazinones:

Benzoxazinones are another important class of heterocyclic compounds with applications in medicinal chemistry. While direct synthesis from this compound is less commonly documented, the analogous compound, 2-(chloromethyl)-4H-3,1-benzoxazin-4-one, serves as a key intermediate in the synthesis of more complex benzoxazinone (B8607429) derivatives. This intermediate can be synthesized from anthranilic acid and chloroacetyl chloride. It then participates in cyclocondensation reactions to form various substituted benzoxazinones. For example, a method for preparing 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one involves the reaction of an acyl chloride derivative of N-phthaloylglycine with anthranilic acid, followed by cyclization. scispace.commdpi.comresearchgate.net

Benzothiazoles:

Benzothiazoles are a significant class of heterocyclic compounds with a wide range of biological activities. The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenol (B119425) with various carboxylic acids or their derivatives. tsijournals.comsphinxsai.commdpi.com For example, substituted 2-phenyl-benzothiazoles can be synthesized by condensing substituted benzoic acids with 2-aminothiophenol in the presence of polyphosphoric acid. tsijournals.comsphinxsai.com Microwave-assisted synthesis has also been employed for the efficient condensation of 2-aminothiophenols with chloroacetyl chloride to yield 2-chloromethyl-benzothiazole. mdpi.com

Building Block for Complex Organic Molecules

The bifunctional nature of this compound makes it an ideal starting material for the construction of more intricate molecular architectures. The carboxylic acid group can undergo standard transformations such as esterification and amidation, while the chloroethyl group provides a handle for nucleophilic substitution and cross-coupling reactions.

The chloroethyl group's reactivity is pivotal in extending the carbon skeleton and introducing diverse functionalities. For example, it can react with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives. This reactivity is harnessed in multi-step syntheses to build complex target molecules. For instance, the related compound 2-[2-(chloromethyl)phenyl]ethyl benzoate (B1203000) is utilized as a precursor for synthesizing heterocyclic compounds that are essential in drug discovery.

Role in the Synthesis of Substituted Benzoic Acid Derivatives

This compound itself is a substituted benzoic acid, and it serves as a valuable precursor for the synthesis of other, more complex benzoic acid derivatives. ontosight.ai The carboxylic acid group can be modified to esters or amides, while the chloroethyl group can be transformed through various reactions, leading to a diverse library of substituted benzoic acids with potential applications in medicinal chemistry and materials science.

For example, the chloroethyl group can be converted to other functional groups, leading to a variety of substituted benzoic acids. The synthesis of 4-(2'-chloroethyl)benzoic acid from 4-(2'-chloroethyl)acetophenone has been achieved by reacting it with an aqueous alkaline solution of sodium hypochlorite (B82951) and/or potassium hypochlorite, followed by acidification. google.com

Table 1: Examples of Heterocyclic Compounds Synthesized from or Related to this compound Precursors

Heterocyclic Compound Class Key Precursor/Related Compound Synthetic Strategy
Isochromanone Derivatives 2-(Chloromethyl)phenylacetic acid Intramolecular cyclization
Benzoxazinone Derivatives 2-(Chloromethyl)-4H-3,1-benzoxazin-4-one Cyclocondensation with nucleophiles

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-(Chloromethyl)benzoic acid
2-(Chloromethyl)phenylacetic acid
2-(Hydroxymethyl)phenylacetic acid
2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one
2-[2-(Chloromethyl)phenyl]ethyl benzoate
2-Aminothiophenol
2-Chloromethyl-benzothiazole
2-Substituted benzothiazoles
3-Isochromanone
4-(2'-Chloroethyl)acetophenone
4-(2'-Chloroethyl)benzoic acid
Anthranilic acid
Benzothiazoles
Benzoxazinones
Chloroacetyl chloride
Isochroman-1-one
N-Phthaloylglycine
Salicylic (B10762653) acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.